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Compound of Interest

Compound Name: Methyl 2,6-dimethylisonicotinate

Cat. No.: B174657 Get Quote

A comprehensive review of the pharmacological potential of substituted pyridine carboxamides

and hydrazides, highlighting their anticancer, anti-inflammatory, and antimicrobial properties.

Due to the limited publicly available data on the biological activity of Methyl 2,6-
dimethylisonicotinate, this guide focuses on its structurally related analogs, specifically

derivatives of dimethylpyridine-3-carboxamide and pyridine-4-carbohydrazide (isoniazid).

Comparative Analysis of Biological Activity
The biological activities of various analogs are summarized below, showcasing their potential in

different therapeutic areas. The data is presented to facilitate a comparative understanding of

their efficacy.

Anticancer Activity of Dimethylpyridine-3-Carboxamide
Derivatives
A series of dimethylpyridine-3-carboxamide derivatives have been investigated for their

potential as selective inhibitors of matrix metalloproteinase-13 (MMP-13), an enzyme

implicated in cancer progression and metastasis.[1][2] The cytotoxic activity of these

compounds was evaluated against various cancer cell lines and normal human dermal

fibroblasts (NHDF) to determine their therapeutic index.
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Compound
ID

Modificatio
n

Target
Cancer Cell
Line

IC50 (µM)[1]
Target
Normal Cell
Line

IC50 (µM)[1]

3d

N-(4-

bromophenyl)

-4,6-dimethyl-

2-oxo-1,2-

dihydropyridi

ne-3-

carboxamide

A375

(Melanoma)
> 100 NHDF > 100

HT-29

(Colorectal

adenocarcino

ma)

> 100

3e

4,6-Dimethyl-

N-(4-

nitrophenyl)-2

-oxo-1,2-

dihydropyridi

ne-3-

carboxamide

A375

(Melanoma)
36.4 NHDF > 100

HT-29

(Colorectal

adenocarcino

ma)

54.2

3j

N-(4-

cyanophenyl)

-4,6-dimethyl-

2-oxo-1,2-

dihydropyridi

ne-3-

carboxamide

A375

(Melanoma)
3.2 NHDF 63.8

HT-29

(Colorectal

4.5
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adenocarcino

ma)

3k

N-(4-

(trifluorometh

yl)phenyl)-4,6

-dimethyl-2-

oxo-1,2-

dihydropyridi

ne-3-

carboxamide

A375

(Melanoma)
10.1 NHDF > 100

HT-29

(Colorectal

adenocarcino

ma)

15.3

Note: Lower IC50 values indicate higher potency.

Anti-inflammatory Activity of Isonicotinic Acid Analogs
Several isonicotinic acid derivatives have been synthesized and evaluated for their anti-

inflammatory activity by measuring the inhibition of reactive oxygen species (ROS) production.

Compound ID Modification
% Inhibition (at 25
µg/mL)[3]

IC50 (µg/mL)[3]

5
3-hydroxyphenyl

isonicotinate
95.9 1.42 ± 0.1

6
4-hydroxyphenyl

isonicotinate
67.3 8.6 ± 0.5

8a
4-acetamidophenyl

isonicotinate
65.2 19.6 ± 3.4

8b
4-butyramidophenyl

isonicotinate
78.4 3.7 ± 1.7

Ibuprofen (Standard Drug) - 11.2 ± 1.9
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Note: Lower IC50 values indicate higher potency.

Antimycobacterial Activity of Pyridine-4-carbohydrazide
(Isoniazid) Analogs
A series of pyrazole-clubbed pyridine-4-carbohydrazide derivatives were synthesized and

evaluated for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv and

various drug-resistant strains.

Compound ID Modification MIC (µg/mL) vs H37Rv[4]

6a

1-(4-chlorophenyl)-3-phenyl-

1H-pyrazole-4-carbaldehyde

derivative

1

6d

1,3-bis(4-chlorophenyl)-1H-

pyrazole-4-carbaldehyde

derivative

0.25

6q

1-(4-fluorophenyl)-3-(4-

(trifluoromethyl)phenyl)-1H-

pyrazole-4-carbaldehyde

derivative

0.125

Isoniazid (Standard Drug) 0.05

Note: Lower Minimum Inhibitory Concentration (MIC) values indicate higher potency.

Experimental Protocols
MTT Assay for Cytotoxicity
The cytotoxicity of the dimethylpyridine-3-carboxamide derivatives was determined using the

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

Cell Seeding: Cancer cells (A375 and HT-29) and normal fibroblasts (NHDF) were seeded in

96-well plates at a density of 1 x 104 cells/well and incubated for 24 hours.
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Compound Treatment: The cells were then treated with various concentrations of the test

compounds and incubated for another 72 hours.

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was

added to each well, and the plates were incubated for 4 hours.

Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to

each well to dissolve the formazan crystals.

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate

reader. The IC50 values were calculated from the dose-response curves.

Inhibition of Reactive Oxygen Species (ROS) Production
The anti-inflammatory activity of isonicotinic acid analogs was assessed by measuring the

inhibition of ROS produced by phagocytes.[3]

Cell Preparation: Whole blood was collected and diluted with Hank's Balanced Salt Solution

(HBSS).

Compound Incubation: The diluted blood was incubated with the test compounds at various

concentrations.

ROS Induction: Zymosan-activated serum was added to induce ROS production.

Luminol Addition: A luminol solution was added to the wells.

Chemiluminescence Measurement: The chemiluminescence was measured using a

luminometer. The IC50 values were determined from the dose-response curves.

Antimycobacterial Susceptibility Testing
The antimycobacterial activity of the pyridine-4-carbohydrazide analogs was determined using

the microplate Alamar blue assay (MABA).[4]

Inoculum Preparation:Mycobacterium tuberculosis H37Rv was cultured, and the turbidity

was adjusted to a McFarland standard of 1.0.
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Compound Dilution: The test compounds were serially diluted in a 96-well microplate.

Inoculation: The bacterial suspension was added to each well containing the test compound.

Incubation: The plates were incubated at 37°C for 7 days.

Alamar Blue Addition: Alamar blue reagent was added to each well, and the plates were

incubated for another 24 hours.

MIC Determination: The minimum inhibitory concentration (MIC) was determined as the

lowest concentration of the compound that prevented a color change from blue to pink.

Signaling Pathways and Mechanisms of Action
MMP-13 Inhibition in Cancer
The anticancer activity of the dimethylpyridine-3-carboxamide derivatives is attributed to their

inhibition of MMP-13.[1] MMP-13 is a key enzyme in the degradation of the extracellular matrix,

a process crucial for tumor invasion and metastasis. The expression of MMP-13 is regulated by

various signaling pathways, including the TGF-β, MAPK, and NF-κB pathways.[5][6] By

inhibiting MMP-13, these compounds can potentially disrupt these pathways and prevent

cancer cell invasion and metastasis.

TGF-β AP-1

MAPK Pathway
(ERK, JNK, p38)

NF-κB Pathway NF-κB

MMP13 Gene
Transcription Pro-MMP-13

Active MMP-13

Activation

ECM Degradation,
Invasion, Metastasis

Dimethylpyridine-3-carboxamide
Derivatives

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.researchgate.net/figure/The-action-of-MMP-13-in-cancer-progression-and-metastasis-MMP-13-produced-by-cancer_fig4_361744297
https://pmc.ncbi.nlm.nih.gov/articles/PMC12198857/
https://www.mdpi.com/2072-6694/14/13/3263
https://www.benchchem.com/product/b174657?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b174657?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: MMP-13 signaling pathway in cancer and the inhibitory action of dimethylpyridine-3-

carboxamide derivatives.

Mechanism of Action of Isoniazid Analogs
Isoniazid (INH) and its analogs are prodrugs that require activation by the mycobacterial

catalase-peroxidase enzyme, KatG.[7][8][9] The activated form of INH inhibits the synthesis of

mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition is

primarily achieved by targeting the enoyl-acyl carrier protein reductase (InhA). The pyrazole-

clubbed pyridine-4-carbohydrazide derivatives are designed to leverage this mechanism while

potentially overcoming resistance mechanisms.

Isoniazid Analog
(Prodrug)

KatG
(Catalase-Peroxidase)

Activation

Activated INH

InhA
(Enoyl-ACP reductase)

Inhibition

Mycolic Acid
Synthesis

Mycobacterial
Cell Wall

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.researchwithrutgers.com/en/publications/overview-on-mechanisms-of-isoniazid-action-and-resistance-in-myco/
https://en.wikipedia.org/wiki/Isoniazid
https://synapse.patsnap.com/article/what-is-the-mechanism-of-isoniazid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b174657?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Mechanism of action of isoniazid and its analogs against Mycobacterium tuberculosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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